Atidane

Description

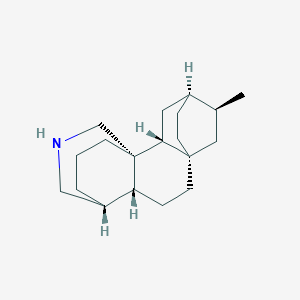

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H31N |

|---|---|

Molecular Weight |

273.5 g/mol |

IUPAC Name |

(1S,2R,4S,5S,7R,10R,11R)-5-methyl-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane |

InChI |

InChI=1S/C19H31N/c1-13-10-18-7-4-14(13)9-17(18)19-6-2-3-15(11-20-12-19)16(19)5-8-18/h13-17,20H,2-12H2,1H3/t13-,14-,15-,16+,17+,18+,19-/m0/s1 |

InChI Key |

WOBQEMZVRFCMHV-XABDGBQESA-N |

Isomeric SMILES |

C[C@H]1C[C@]23CC[C@H]1C[C@H]2[C@]45CCC[C@H]([C@H]4CC3)CNC5 |

Canonical SMILES |

CC1CC23CCC1CC2C45CCCC(C4CC3)CNC5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Atidane and Its Congeners

Total Synthesis Strategies for Atidane-Type Alkaloids

The total synthesis of this compound-type alkaloids, which belong to the complex family of polycyclic diterpenes and their alkaloidal relatives, presents significant challenges to synthetic chemists due to their three-dimensionally complex and often cage-like molecular skeletons. researchgate.net The scientific community has invested considerable effort in developing synthetic routes to these compounds, driven by their fascinating structures and potential medicinal applications. researchgate.net Successful total syntheses of related atisane-type diterpenes and atisine-type diterpenoid alkaloids, such as (±)-spiramilactone B, (±)-spiraminol, and (±)-dihydroajaconine, have been reported, showcasing the progress in this field. nih.gov

Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis begins with a common intermediate that is elaborated into multiple, structurally distinct target molecules. researchgate.netdigitellinc.com This strategy is particularly powerful for creating libraries of related natural products or their analogues for biological screening. digitellinc.comencyclopedia.pub For example, a divergent approach has been successfully applied to the synthesis of various calyciphylline A-type and napelline-type C20-diterpenoid alkaloids from a shared precursor. encyclopedia.pubchemrxiv.org Similarly, a divergent strategy targeting pyrroloiminoquinone alkaloids demonstrated the power of accessing multiple natural product families from a single, versatile intermediate. nih.gov This approach often relies on late-stage reactions that strategically modify a common core structure. digitellinc.com

| Synthetic Strategy | Description | Key Advantage |

| Convergent | Smaller, independently synthesized fragments are combined to form a larger molecule. researchgate.net | Generally provides better overall yields than a linear approach. researchgate.net |

| Divergent | A common intermediate is converted into two or more different target compounds. digitellinc.com | Efficiently produces a library of related compounds for further study. digitellinc.comencyclopedia.pub |

Key Bond-Forming Reactions in this compound Scaffold Construction

The construction of the intricate polycyclic this compound scaffold necessitates the use of powerful and selective bond-forming reactions. Metal-promoted cross-coupling reactions and C-H bond activation are crucial modern methodologies for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govrsc.org

Key strategies employed in the synthesis of related atisane (B1241233) skeletons include:

1,7-Enyne Cycloisomerization : A highly efficient and diastereoselective ruthenium-catalyzed cycloisomerization has been used to construct the functionalized tetracyclic core of atisane-type molecules. nih.gov

Diels-Alder Reactions : Tandem retro-Diels-Alder/intramolecular Diels-Alder sequences have proven effective in assembling complex ring systems, such as the tricyclo[6.2.2.0] core found in certain related alkaloids. nih.gov

Radical Cyclizations : Free-radical addition and rearrangement reactions offer another avenue for the construction of the polycyclic framework. researchgate.net

Ionic Methods : Reactions such as SN2 substitutions and aldol (B89426) reactions are also fundamental tools in the synthetic chemist's arsenal (B13267) for building these complex structures. researchgate.net

Enzymatic Reactions : The use of enzymes for C-C bond formation is a growing field, offering high selectivity and environmentally friendly conditions. rsc.org

Bio-Inspired Synthetic Approaches to this compound Architectures

Bio-inspired or biomimetic synthesis seeks to replicate nature's own synthetic pathways in the laboratory. nih.gov This approach can offer elegant and efficient routes to complex natural products. The biosynthesis of diterpenoid alkaloids is believed to involve the cyclization and oxidation of geranylgeranyl diphosphate (B83284) to form diterpene skeletons, followed by the introduction of nitrogen atoms. researchgate.net

A notable example is the development of a unified, biogenetically inspired strategy for the synthesis of four different diterpenoid alkaloid skeletons, including the atisine-type. nih.gov This approach featured key steps such as C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization to mimic the proposed biosynthetic transformations. nih.gov Similarly, a late-stage biomimetic transformation was a highlight in the total synthesis of (±)-spiramilactone B. nih.gov The use of biomimetic methods is not limited to alkaloids and has been explored for the synthesis of various materials, including nanomaterials. benthambooks.comrsc.orgrsc.org

Stereoselective and Enantioselective Syntheses of this compound Derivatives

The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is of paramount importance. uwindsor.caresearchgate.net Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. uwindsor.ca This can be achieved through various methods, including the use of chiral substrates, chiral auxiliaries, or asymmetric catalysis. researchgate.net

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired chiral center has been created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This is a robust and widely used strategy in asymmetric synthesis. researchgate.net

Evans' oxazolidinones are a classic example of chiral auxiliaries that have been extensively used in asymmetric aldol reactions and alkylations to set multiple stereocenters during the synthesis of complex natural products. researchgate.netwikipedia.org Other effective auxiliaries include pseudoephedrine and pseudoephenamine, which have demonstrated excellent stereocontrol in alkylation reactions, including the challenging formation of quaternary carbon centers. nih.gov While specific applications to this compound itself are not detailed in the provided literature, the principles are broadly applicable to the stereocontrolled synthesis of its complex chiral structure. ub.edu

| Chiral Auxiliary Type | Common Applications | Reference |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | researchgate.netwikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylations, formation of quaternary carbons | nih.gov |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | researchgate.net |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is arguably the most elegant and efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. uwindsor.cafrontiersin.orgnih.gov This field encompasses a wide range of catalysts, including transition metal complexes with chiral ligands, organocatalysts, and enzymes (biocatalysts). frontiersin.orgnih.gov

These catalytic systems can enable a vast array of transformations, such as the formation of C-C and C-X bonds with high stereocontrol. frontiersin.org For instance, chiral Brønsted acids have been used in combination with photoredox catalysis for the enantioselective synthesis of γ-amino acid derivatives. researchgate.net Similarly, chiral phosphoric acids have been employed to catalyze asymmetric iminium ion cyclization reactions. rsc.org The development of new catalytic asymmetric reactions is a frontier of chemical research, providing powerful tools to access complex chiral molecules like this compound and its derivatives with high precision and efficiency. nih.govnih.gov

Semisynthesis of this compound Analogues from Natural Precursors

The strategic modification of this compound alkaloids isolated directly from nature is a key methodology for expanding the chemical diversity of this class of compounds. This approach leverages the complex molecular architecture already assembled by nature, allowing researchers to focus on targeted modifications to probe structure-activity relationships (SAR) and develop new derivatives. Natural this compound alkaloids such as atisine (B3415921) and ajaconine (B1205336), along with other structurally related diterpenoid alkaloids, serve as valuable starting points for these synthetic endeavors.

A notable investigation into the semisynthesis of this compound congeners was reported by Li, Y. et al. in their 2021 study on alkaloids from Aconitum apetalum. The research team isolated five new aconitine-type C19-diterpenoid alkaloids, named apetalrines A–E (1–5), which possess the characteristic this compound core. Due to the limited quantities of these new compounds obtained through isolation, a semisynthetic route was developed to access a larger supply of material for biological evaluation and further derivatization.

The structure of apetalrine B (2) was confirmed through a semisynthesis starting from the more abundant, co-isolated parent compound, aconorine (6). The synthesis involved a crossed ester condensation at the C-18 hydroxyl group of aconorine with a custom-synthesized carboxylic acid (7), facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP), to yield apetalrine B in a 40% yield. This successful semisynthesis not only verified the structure of the natural product but also demonstrated the feasibility of accessing these complex molecules from more readily available precursors.

Furthermore, the study detailed the generation of a library of twenty new derivatives starting from the isolated apetalrine B. This was achieved through a unified approach using simple coupling reactions at the C-11 and C-15 hydroxyl groups. This work exemplifies how semisynthesis can rapidly generate a host of new analogues for biological screening.

Another example of the semisynthesis of related diterpenoid alkaloids for biological study was conducted by González-Coloma, A. et al. Their research focused on the insect antifeedant and toxic properties of a large number of C19-diterpenoid alkaloids. While most of the 43 compounds tested were isolated directly from natural sources, several new analogues were created via semisynthesis to expand the scope of the study. For instance, the natural product cardiopetaline was used as a precursor to create derivatives such as 1,14-O-diacetylcardiopetaline. These modifications, typically involving simple reactions like acetylation of hydroxyl groups, are instrumental in exploring how different functional groups on the alkaloid scaffold influence biological activity.

The findings from these studies underscore the power of semisynthesis. By starting with a complex natural product, chemists can circumvent the often lengthy and challenging process of total synthesis, instead directing their efforts toward creating novel diversity and optimizing biological function.

Chemical Reactivity and Mechanistic Investigations of Atidane Derivatives

Intramolecular Rearrangements and Transformations of the Atidane Skeleton

Intramolecular rearrangements and transformations play a significant role in the chemistry of this compound derivatives, often leading to skeletal variations observed in related natural products. While specific detailed mechanisms for this compound skeleton rearrangements were not extensively detailed in the search results, the concept of intramolecular rearrangements is a known phenomenon in organic chemistry, particularly in complex polycyclic systems. uvm.edumsu.edu These rearrangements can be driven by factors such as the formation of more stable carbocations or the release of ring strain.

Elucidation of Reaction Mechanisms in this compound-Related Syntheses

Understanding the mechanisms of reactions involving this compound derivatives is essential for controlled synthesis and functionalization. Studies have focused on various reaction types to build or modify the this compound framework.

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions are fundamental in constructing the polycyclic this compound skeleton and its derivatives. These reactions involve the formation of new rings within a molecule. The mechanisms can vary depending on the specific reaction conditions and the nature of the functional groups involved, often proceeding through radical or polar intermediates. wikipedia.orgiupac.orgnumberanalytics.com While general principles of cyclization reactions are well-established, their specific application to the complex this compound system requires detailed investigation.

Studies of Aza-Pinacol Coupling and Aza-Prins Cyclization in this compound Synthesis

Aza-Pinacol coupling and Aza-Prins cyclization are powerful reactions for forming C-C and C-N bonds, and their application in the synthesis of nitrogen-containing polycycles, relevant to this compound alkaloids, has been explored.

Aza-Pinacol coupling typically involves the reductive coupling of an imine and a carbonyl compound to form β-amino alcohols. nih.govnsf.govwikipedia.org Mechanistic studies of aza-pinacol couplings have shown that they can proceed via radical intermediates, such as ketyl radicals or α-amino radicals, depending on the reaction conditions and catalysts used. nih.govnsf.govorganic-chemistry.org For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling has been shown to proceed through a radical-polar crossover mechanism involving an α-amino radical intermediate. organic-chemistry.org

Aza-Prins cyclization is an acid-catalyzed reaction between an iminium ion and an alkene, leading to the formation of nitrogen-containing heterocycles. rsc.orgnih.govcore.ac.ukresearchgate.netorganic-chemistry.org The mechanism generally involves the generation of a carbocation intermediate, followed by intramolecular attack by the alkene and subsequent quenching of the resulting carbocation. researchgate.netorganic-chemistry.org Studies on alkynyl aza-Prins cyclizations suggest that the mechanism might involve a concerted process rather than a discrete vinyl cation intermediate. nih.gov These reactions are valuable for constructing cyclic frameworks present in this compound derivatives.

Functional Group Interconversions on this compound-Bearing Scaffolds

Functional group interconversions (FGIs) are essential transformations used to modify existing functional groups on a molecule, allowing for further elaboration or tuning of properties. scribd.comvanderbilt.edujcpsr.comimperial.ac.ukyoutube.com On this compound-bearing scaffolds, FGIs enable the introduction, removal, or modification of functionalities such as hydroxyl groups, carbonyls, or amines, which are often present in this compound alkaloids. These transformations can involve various reaction types, including oxidation, reduction, substitution, and elimination, utilizing a range of reagents and conditions. scribd.comvanderbilt.eduimperial.ac.ukyoutube.com The specific reactivity of functional groups on the complex this compound skeleton can be influenced by steric and electronic effects dictated by the polycyclic structure.

Investigations of Cyclothis compound Derivative Formation and Cleavage

The formation and cleavage of cyclothis compound derivatives, specifically 1,20-cycloatidanes, have been investigated. Imines derived from atisine (B3415921), an this compound-type alkaloid, were found to yield N-acetyl 1,20-cyclothis compound derivatives when heated with acetic anhydride. cdnsciencepub.comresearchgate.net Vigorous alkaline hydrolysis of these N-acetyl 1,20-cyclothis compound derivatives was shown to cleave the cyclopropane (B1198618) ring, regenerating the parent imine. cdnsciencepub.comresearchgate.net This cleavage was viewed as analogous to the Haller-Bauer fission of non-enolizable ketones. cdnsciencepub.com The ready base-initiated cleavage of cyclopropanes with heavy electronegative loading is a known phenomenon. cdnsciencepub.com The process can be visualized as the attack of a hydroxide (B78521) ion on the cyclothis compound derivative, leading to an anion, followed by cleavage to another anion, and subsequent proton abstraction to yield the imine. cdnsciencepub.com This reversible formation and cleavage of the 1,20-cyclo system can potentially be used to protect the imine function while other reactions are carried out on the molecule. cdnsciencepub.com

Detailed NMR spectroscopic studies, including ¹H and ¹³C NMR, have been conducted on 1,20-cyclothis compound derivatives, and compared to their parent imines. cdnsciencepub.comresearchgate.net These studies revealed characteristic chemical shifts for bridgehead carbons and showed doubling of most NMR resonances in N-acetyl compounds due to amide rotamers. cdnsciencepub.com The effects of the cyclopropane ring current on the NMR spectra were also noted. cdnsciencepub.com

NMR Spectroscopic Data for 1,20-Cyclothis compound Derivatives (Selected ¹³C NMR Chemical Shifts)

| Carbon Number | Chemical Shift (ppm) | Notes |

| C-10 | 42.5 | Correlation to H-1, H-9, CH₃-18 |

| C-8 | 37.9 | Correlation to H-15, H-14, H-11, H-6 |

| C-4 | 32.3 | Quaternary resonance, correlation to protons on C-5 and C-18 |

Note: Data compiled from reference cdnsciencepub.com. Chemical shifts of minor rotamer in parentheses were also reported but are not included in this simplified table.

Sophisticated Spectroscopic and Structural Elucidation of Atidane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atidane-Type Alkaloids

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of complex molecules like this compound-type alkaloids. wikipedia.orgmdpi.com High-field NMR instruments, typically operating at 500 MHz or higher, are commonly employed to achieve sufficient resolution for these intricate structures. wikipedia.org

Comprehensive 1D and 2D NMR Data Analysis for Stereochemical Assignments

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types of protons and carbons present and their chemical environments. mdpi.comcreative-biostructure.comresearchgate.net However, for complex molecules like this compound, signal overlap in 1D spectra can be significant. wikipedia.orgcreative-biostructure.com Two-dimensional (2D) NMR techniques are crucial for overcoming these limitations and establishing atomic connectivity and stereochemical relationships. wikipedia.orgmdpi.comcreative-biostructure.comlibretexts.org

Key 2D NMR experiments used in the structural elucidation of this compound-type alkaloids include:

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other through bonds, revealing vicinal and geminal coupling partners. mdpi.commdpi.comcreative-biostructure.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of signals. mdpi.commdpi.comcreative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing information about the carbon skeleton and quaternary carbons. mdpi.commdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects through-space correlations between nuclei that are spatially close, regardless of J-coupling. wikipedia.orgmdpi.comlibretexts.org NOESY data is particularly valuable for determining relative stereochemistry and confirming the spatial arrangement of substituents on the rigid this compound skeleton. wikipedia.org

Analysis of chemical shifts, coupling constants, and cross-peaks in these 1D and 2D NMR spectra allows for the assignment of nearly all proton and carbon signals and the determination of the connectivity of the atoms within the this compound framework. mdpi.comnumberanalytics.com This comprehensive data is essential for assigning the stereochemistry at the multiple chiral centers present in this compound. mdpi.comnumberanalytics.com For instance, NOESY correlations can indicate the relative orientation of protons and methyl groups on the fused ring system, helping to define the stereochemical configuration. wikipedia.orgmdpi.com

Conformational Analysis of the this compound Skeleton via NMR

The rigid pentacyclic structure of this compound results in limited conformational flexibility. However, NMR spectroscopy can still provide insights into the preferred conformation of the this compound skeleton in solution. Analysis of coupling constants, particularly vicinal coupling constants (³J), can provide information about the dihedral angles between coupled protons, which in turn reflects the conformation of the rings. wikipedia.org Furthermore, NOESY correlations can be used as a conformational probe, as the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei. wikipedia.org By comparing experimental NOESY data with those predicted for different possible conformations, the most likely solution-state conformation of this compound can be determined. wikipedia.org For N-acetyl derivatives of this compound, the presence of rotamers about the CO-N bonds can lead to doubling of signals in the NMR spectra, particularly for resonances near the nitrogen atom, such as those at positions 19, 20, 18, 4, and 10. cdnsciencepub.com This observation highlights the influence of substituents on the local conformational dynamics within the this compound structure. cdnsciencepub.com

Advanced Mass Spectrometry (MS) Techniques for Structural Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound compounds, as well as providing structural information through fragmentation analysis. nih.govslideshare.net

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), such as techniques utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. uni-rostock.dehilarispublisher.com This high mass accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. uni-rostock.de For this compound compounds, HRMS can confirm the molecular formula (e.g., C₁₉H₃₁N for the this compound skeleton) and differentiate between compounds with the same nominal mass but different elemental compositions. This is particularly important when analyzing complex mixtures of alkaloids. uni-rostock.de

Fragmentation Pattern Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) are commonly used techniques to induce fragmentation of this compound ions. nih.govmdpi.com The fragmentation pattern, which is the profile of m/z values and intensities of the resulting fragment ions, provides valuable structural information. slideshare.netlibretexts.orglibretexts.org

For this compound-type alkaloids, fragmentation typically occurs at labile bonds within the molecule, often influenced by the presence of heteroatoms like nitrogen and oxygen. Cleavage of C-C bonds, particularly those adjacent to the nitrogen atom or functional groups like hydroxyls, can lead to characteristic fragment ions. libretexts.org The pentacyclic this compound skeleton undergoes specific fragmentation pathways depending on the ionization method and the presence and location of substituents. Analysis of these fragmentation patterns, often aided by comparing spectra to known compounds or using mass spectral databases, helps in piecing together the structure of the unknown this compound alkaloid. mdpi.comlibretexts.org For example, the loss of specific neutral fragments can indicate the presence and location of functional groups or the cleavage of particular rings within the fused system. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in this compound compounds and can offer insights into their conformation. mdpi.comauremn.org.brpageplace.de

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes molecular vibrations. nanoanalytics.com Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific functional groups, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl, if present in derivatives), and C-H bonds in different environments. nanoanalytics.commdpi.com For this compound alkaloids, IR spectroscopy can confirm the presence of amine groups and potentially hydroxyl groups if they are present as substituents. mdpi.com Attenuated Total Reflection (ATR) is a common sampling technique for IR spectroscopy that allows for the analysis of solid or liquid samples directly. wikipedia.orgazolifesciences.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by the molecule, which also provides information about molecular vibrations. researchgate.netnih.gov Raman scattering is particularly strong for vibrations involving nonpolar bonds and symmetrical functional groups. While IR and Raman spectroscopy both probe molecular vibrations, they are based on different principles (absorption vs. scattering) and provide complementary information. nanoanalytics.comresearchgate.net For this compound, Raman spectroscopy can provide additional details about the skeletal vibrations of the polycyclic system and the presence of certain functional groups that may be weak IR absorbers. pageplace.de Both IR and Raman spectroscopy can be used to compare the spectra of an unknown this compound compound to those of known standards for identification purposes.

Table 1: Summary of Spectroscopic Techniques for this compound Elucidation

| Technique | Information Provided | Key Applications for this compound Compounds |

| NMR Spectroscopy | Atomic connectivity, hybridization, functional groups, stereochemistry, conformation | Detailed structural assignment, determination of relative and absolute configuration, conformational analysis |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments | Confirmation of molecular formula, identification of derivatives, elucidation of fragmentation pathways |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, N-H, C=O) | Confirmation of key functional groups, identification through spectral matching |

| Raman Spectroscopy | Molecular vibrations, skeletal structure, functional groups | Complementary functional group analysis, insights into the rigid skeleton, identification |

Table 2: Illustrative ¹H NMR Chemical Shifts for Select this compound Protons (Hypothetical/Representative)

Note: Specific chemical shifts are highly dependent on the exact structure and substituents of the this compound derivative, as well as the solvent and field strength used.

| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity (Example) |

| H-5 (Methyl) | ~0.8 - 1.2 | Singlet or Doublet |

| H-13 (on N) | N/A (if tertiary amine) | - |

| H adjacent to N | ~2.0 - 3.5 | Multiplet |

| Carbinolic H | ~3.0 - 4.5 | Multiplet |

| Skeletal H | ~1.0 - 2.5 | Multiplets |

This table is illustrative and based on general knowledge of alkaloid NMR; specific data for this compound would require direct experimental results.

Table 3: Illustrative ¹³C NMR Chemical Shifts for Select this compound Carbons (Hypothetical/Representative)

Note: Specific chemical shifts are highly dependent on the exact structure and substituents of the this compound derivative, as well as the solvent and field strength used.

| Carbon Position | Typical Chemical Shift Range (ppm) |

| C-5 (Quaternary) | ~35 - 45 |

| C-13 (on N) | ~50 - 65 |

| Carbons adjacent to N | ~40 - 60 |

| Carbinolic C | ~65 - 80 |

| Skeletal C | ~20 - 50 |

| Methyl C | ~15 - 25 |

This table is illustrative and based on general knowledge of alkaloid NMR; specific data for this compound would require direct experimental results.

Table 4: Illustrative Mass Spectrometry Data for this compound (Hypothetical/Representative)

Note: Specific m/z values and relative intensities are highly dependent on the exact structure and substituents of the this compound derivative and the ionization method used.

| Ion Type | m/z (Example) | Relative Intensity (Example) | Possible Fragments Lost (Example) |

| Molecular Ion | [M]⁺ or [M+H]⁺ | High | - |

| Fragment Ion 1 | [M-CH₃]⁺ | Medium | Loss of methyl group |

| Fragment Ion 2 | [M-H₂O]⁺ | Medium (if hydroxyl present) | Loss of water |

| Fragment Ion 3 | Skeletal fragment | Variable | Cleavage of ring system |

This table is illustrative; specific fragmentation data for this compound would require direct experimental results.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is considered a powerful method for determining the atomic and molecular structure of crystalline substances, providing a three-dimensional picture of electron densities northwestern.edu. It is often regarded as the gold standard for the structural analysis of many compounds . For chiral molecules like this compound derivatives, single-crystal X-ray diffraction is particularly valuable for the unambiguous determination of absolute stereochemistry researchgate.netnih.gov.

The principle behind determining absolute configuration using X-ray crystallography relies on the phenomenon of resonant scattering (also known as anomalous dispersion). researchgate.netnih.gov This effect causes small differences in the intensities of Bijvoet pairs of reflections (reflections hkl and -h -k -l) in the diffraction pattern of a non-centrosymmetric crystal. researchgate.netnih.gov The magnitude of these differences is dependent on the elements present in the crystal and the wavelength of the X-rays used. researchgate.net By analyzing these intensity differences, the absolute arrangement of atoms in space, and thus the absolute configuration of chiral centers, can be determined. researchgate.netnih.gov

While X-ray crystallography provides definitive structural information, it requires the availability of a high-quality single crystal of sufficient size (typically > 0.1 mm in all dimensions) and purity. Obtaining such crystals can sometimes be a significant challenge for natural products like this compound alkaloids. researchgate.net Despite this limitation, X-ray crystallography has been successfully applied to determine the structures of various diterpenoid alkaloids, including those with the this compound skeleton or related frameworks. For instance, the structure of bonvalotidine A, a C19-diterpenoid alkaloid, was determined using the crystallographic method. sid.ir Similarly, X-ray crystallography has been employed in the structural analysis of hetisane-type C20-diterpenoid alkaloids like trichodelphinine F. sid.ir The technique was also crucial in confirming the structure of an N-acetyl 1,20-cyclo-16,17-didehydro-4-methylthis compound derivative, resolving ambiguity from NMR data. cdnsciencepub.com

The reliability of absolute structure determination by X-ray crystallography is often assessed using the Flack parameter. nih.govsoton.ac.uk Increasing the redundancy of data collection can improve the precision of the Flack parameter and its associated estimated standard deviation, thereby enhancing the reliability of the absolute stereochemistry determination. soton.ac.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the optical activity of chiral molecules and can provide valuable insights into their stereochemistry and conformation. wikipedia.orgslideshare.netnih.govjascoinc.com These methods exploit the differential interaction of chiral substances with left and right circularly polarized light. wikipedia.orgjascoinc.comwikipedia.org

Optical Rotatory Dispersion (ORD) measures the variation of the specific rotation of a substance with respect to the wavelength of light. wikipedia.orgslideshare.net This dependence of optical rotation on wavelength is known as optical rotatory dispersion. wikipedia.org ORD has applications in organic chemistry for determining the structure of organic compounds. wikipedia.org

Circular Dichroism (CD) is the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.govjascoinc.comwikipedia.org A CD signal is observed for optically active (chiral) materials, particularly in the vicinity of an absorption band, a phenomenon known as the Cotton effect. slideshare.netjascoinc.comwikipedia.org The Cotton effect is characterized by a rapid change in optical rotation (in ORD) and/or a differential absorption (in CD) near an absorption maximum. slideshare.netwikipedia.org CD spectra provide information about the bonds and structures responsible for chirality. nih.gov

Confirm the presence of chirality and determine the sign of optical rotation.

Investigate conformational preferences in solution.

In some cases, infer absolute configuration by comparing experimental CD or ORD spectra with theoretically calculated spectra or with data from structurally related compounds of known absolute configuration. nih.govnih.gov

The application of CD spectroscopy is broad, extending to the structural analysis of biomolecules like proteins and nucleic acids, and for chiral discrimination. jascoinc.com It is a quick and non-destructive method that can be performed on samples in solution, complementing solid-state techniques like X-ray crystallography. wikipedia.orgharvard.edu

Collectively, X-ray crystallography and chiroptical spectroscopy play vital roles in the comprehensive structural elucidation of complex this compound compounds, providing definitive information on absolute stereochemistry and contributing to a deeper understanding of their three-dimensional architecture.

Data Tables:

Table 1: Illustrative X-ray Crystallography Data Parameters (Typical for this compound-type Compounds)

| Parameter | Description |

| Crystal System | Describes the symmetry of the unit cell (e.g., Triclinic, Monoclinic, Orthorhombic) |

| Space Group | Describes the symmetry elements within the unit cell (e.g., P1, P2₁/c) |

| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles between them (α, β, γ) |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules in the unit cell |

| R-factors (R, R_w) | Measures of agreement between observed and calculated structure factors |

| Flack Parameter | Indicates the absolute structure (ideally close to 0 or 1 for enantiomers) nih.govsoton.ac.uk |

Note: This table presents typical parameters reported in X-ray crystallography studies for organic molecules. Specific values for individual this compound compounds would be determined experimentally.

Table 2: Illustrative Chiroptical Spectroscopy Data (Typical for this compound-type Compounds)

| Technique | Measurement | Information Provided |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) vs. Wavelength (λ) | Variation of optical rotation with wavelength; Cotton effects wikipedia.orgslideshare.netwikipedia.org |

| Circular Dichroism (CD) | Differential Absorption (ΔA or molar ellipticity [θ]) vs. Wavelength (λ) | Differential absorption of polarized light; Cotton effects; Electronic transitions; Conformation slideshare.netnih.govjascoinc.comwikipedia.orgwikipedia.org |

Note: Specific wavelengths of CD maxima/minima and corresponding ellipticity values are compound-dependent and provide detailed conformational and electronic information.

Theoretical and Computational Chemistry Studies of Atidane Systems

Quantum Chemical Calculations for Structural Elucidation and Stability Assessment

Quantum chemical calculations are pivotal in confirming the complex structures of atidane-type alkaloids and assessing their relative stabilities. Methods like Density Functional Theory (DFT) are frequently employed to gain deeper insights into their molecular and electronic properties. mdpi.com

For instance, in the study of new C₂₀ diterpenoid alkaloids isolated from Delphinium chitralense, DFT calculations were performed to understand their structural parameters. mdpi.com The optimized structure, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors were analyzed. Such calculations are crucial for understanding the electronic properties that are challenging to obtain solely through experimental analysis. mdpi.com

Another example involves the structural elucidation of brunonianines A-C, C₂₀-diterpenoid alkaloids possessing a rare cyano group on an atisine (B3415921) backbone. nih.gov The absolute configurations of these complex molecules were determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods. nih.gov This approach has become a standard and reliable tool for the stereochemical assignment of intricate natural products.

Table 1: Representative Quantum Chemical Methods in this compound System Studies

| Method | Application | Example Compound Class | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | Geometry Optimization, HOMO-LUMO Analysis | C₂₀ Diterpenoid Alkaloids | mdpi.com |

| Time-Dependent DFT (TDDFT) | ECD Spectra Calculation | Brunonianines A-C (Atisine-type) | nih.gov |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT has proven to be an invaluable tool for predicting and understanding the reaction mechanisms involved in the synthesis and biosynthesis of this compound and related diterpenoid alkaloids. These calculations can shed light on the feasibility of proposed reaction pathways, the structures of transition states, and the origins of stereoselectivity.

In the context of synthetic studies towards the hetidine framework and its conversion to the atisine skeleton, quantum chemical calculations at the DFT B3LYP/6-31+G(d,p) level were undertaken to support proposed mechanistic transformations. researchgate.net Such computational backing is essential for rationalizing complex reaction outcomes and for the strategic planning of synthetic routes toward these intricate molecular architectures.

Furthermore, DFT calculations have been used to illuminate the mechanistic details of key annulation reactions in the synthesis of diterpenoid alkaloids. These studies can distinguish between different possible pathways, such as stepwise versus concerted mechanisms, by evaluating the energetics of the transition states involved. researchgate.net For example, in the synthesis of a key intermediate for weisaconitine D, DFT calculations were used to predict the relative stability of two possible isomeric products from a Wagner-Meerwein rearrangement, correctly identifying the more stable isomer. nih.gov

Conformational Landscape Analysis via Molecular Dynamics Simulations

The biological activity and reactivity of flexible molecules are often governed by their conformational preferences. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound systems over time, providing insights into their dynamic behavior and the relative populations of different conformers. tandfonline.com

While dedicated, extensive MD studies on the conformational landscape of the parent this compound are not widely reported, MD simulations have been applied to atisine-type alkaloids to understand their interactions with biological targets. For instance, in a study investigating diterpenoid alkaloids as potential inhibitors of the SARS-CoV-2 main protease (Mpro), MD simulations were conducted on complexes of Mpro with hetisine (B12785939) and ajaconine (B1205336) (an atisine-type alkaloid). tandfonline.com These simulations, typically run for 100 nanoseconds, were used to assess the structural stability and flexibility of the protein-ligand complexes. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms were analyzed to understand the dynamic behavior upon binding. tandfonline.com Such studies are crucial for validating docking results and understanding the molecular basis of inhibition. tandfonline.comrsc.org

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic data, particularly NMR chemical shifts, using computational methods has become a powerful tool for the structural elucidation of complex natural products like this compound alkaloids. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for this purpose. researchgate.netnih.gov

The process involves calculating the NMR chemical shifts for one or more proposed structures and comparing them with experimental data. A good correlation between the calculated and experimental shifts provides strong evidence for the proposed structure and stereochemistry. researchgate.net For alkaloids, statistical analyses such as the mean absolute error (MAE) and linear correlation plots (R²) are used to validate the assignments. researchgate.net For example, DFT-GIAO calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to calculate ¹H and ¹³C-NMR chemical shifts for various alkaloids, achieving high linearity (R² > 0.99 for ¹³C NMR). researchgate.net This methodology is particularly useful for resolving ambiguities in stereochemical assignments that are difficult to determine by experimental methods alone. nih.gov

Table 2: Common DFT Functionals and Basis Sets for NMR Prediction of Alkaloids

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | ¹H and ¹³C NMR Chemical Shift Calculation | researchgate.net |

| mPW1PW91 | 6-31+G** | ¹H and ¹³C NMR Chemical Shift Calculation (DP4+ model) | mdpi.com |

| ωB97X-D | def2-SVP | ¹³C NMR Chemical Shift Prediction | mdpi.com |

Molecular Modeling of this compound-Based Scaffolds

The unique and rigid pentacyclic framework of this compound makes it an attractive scaffold for the design of new bioactive molecules. Molecular modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to explore the potential of this compound-based structures as leads for drug discovery. tandfonline.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method was used to study the binding of C₂₀ diterpenoid alkaloids, including the atisine-type ajaconine, to the active site of the SARS-CoV-2 main protease. tandfonline.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of more potent inhibitors.

In another study, the anticancer potential of atisane (B1241233) diterpenes was predicted using a Partial Least Squares (PLS) model. nih.gov This QSAR approach relates the chemical structures of a series of compounds to their biological activity. The model indicated that atisane diterpenes possessed favorable characteristics for antitumor activity, which was supported by the analysis of their molecular surfaces, suggesting a greater electron-donating ability. nih.govresearchgate.net These computational approaches are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Chemical Derivatization and Analogue Design Based on the Atidane Scaffold

Systematic Modifications of the Atisane (B1241233) Core Structure

Key areas for modification include:

The Nitrogen Atom and Associated Rings: Atisine-type alkaloids are formed by the amination of ent-atisane diterpenoids. rsc.org The nitrogen atom, typically incorporated as part of an N-CH2CH2OH (β-aminoethanol) group, is a primary site for derivatization. rsc.org This group can be oxidized to form an N-CH2CHO group or can be part of an oxazolidine (B1195125) ring system. rsc.org

The Bicyclo[2.2.2]octane System: The rigidity of this cage-like structure is a defining feature. Synthetic strategies often focus on its construction via key reactions like the Diels-Alder cycloaddition. rsc.orgacs.org Modifications within this system, such as the introduction of hydroxyl groups or unsaturation, are common.

The A and C Rings: These rings are frequently subject to hydroxylation and other functional group interconversions. rsc.org For instance, late-stage functionalization of the A-ring through aerobic oxidation or Baeyer-Villiger oxidation has been used to complete the synthesis of specific atisane natural products. rsc.org

A unified synthetic approach developed by the Baran group, starting from (-)-steviol, allowed for systematic access to various atisane diterpenoids and related alkaloids, showcasing the strategic derivatization of the core structure. thieme-connect.com

Synthesis of Chemically Modified Atisane Analogues

The synthesis of atisane analogues is a testament to the ingenuity of modern synthetic chemistry, employing a range of strategies to alter the natural scaffold.

The introduction of new functional groups onto the atisane skeleton is a primary method for creating analogues. Research has demonstrated the addition of various substituents to alter the chemical nature of the molecule.

Hydroxyl and Aminoethanol Groups: Natural atisane alkaloids often feature hydroxyl (OH) groups, commonly at positions C-7 and C-15. rsc.org The β-aminoethanol group attached to the nitrogen is a frequent target for modification, including oxidation or incorporation into heterocyclic systems. rsc.org

Oxazolidine Rings: A key structural feature in many cytotoxic atisane derivatives is the oxazolidine ring. rsc.org The synthesis of analogues often involves the formation or modification of this ring system.

Sulfonated Derivatives: Novel sulfonated C20-diterpenoid alkaloid iminiums with a rearranged atisane skeleton, aconicatisulfonines A and B, have been isolated and characterized. nih.gov These zwitterionic compounds feature a unique sulfite (B76179) group, representing a significant modification of the typical atisane structure. rsc.org

Table 1: Examples of Functional Group Modifications on the Atisane Scaffold

| Original Group/Position | Introduced Functional Group | Example Compound/Class | Reference |

|---|---|---|---|

| β-aminoethanol | Aldehyde (N-CH2CHO) | Oxidized amine subtype atisines | rsc.org |

| C-16/C-17 | Vicinal triol system | Cochleareine | rsc.org |

| Atisane Skeleton | Sulfonate and Quaternary Ammonium | Aconicatisulfonines A & B | rsc.orgnih.gov |

Rearrangements of the atisane carbon skeleton have led to novel structural classes. These strategies often involve bond cleavage or formation to alter the ring sizes within the core.

C-Ring Rearrangement: Aconicatisulfonines A and B possess a unique rearranged seven-membered C-ring. rsc.org Their proposed biosynthesis involves a semipinacol rearrangement of atisane precursors. nih.gov

C-Ring Cleavage: The natural product Barpuberudine features a rearranged atisane skeleton where the C-11–C-12 bond is broken, leading to the formation of a tetrahydrofuran (B95107) ring instead of the typical C-ring structure. rsc.org

Skeletal Distortion: Synthetic strategies have been developed to intentionally distort the bicyclo[2.2.2]octane framework to afford skeleton-rearranged, natural product-like compounds, further expanding the chemical diversity of atisane-based molecules. acs.org

Introduction of Novel Functional Groups

Structure-Activity Relationship Studies (SAR) from a Purely Chemical Perspective

From a chemical reactivity standpoint, the structure of atisane derivatives dictates their synthetic accessibility and potential for further transformation.

Steric Effects: The compact and rigid bicyclo[2.2.2]octane system imposes significant steric constraints. The success of reactions like the intramolecular Diels-Alder reaction to form this system is highly dependent on the stereochemistry and substitution pattern of the precursor. rsc.orgacs.org

Electronic Effects: The presence and position of electron-withdrawing or donating groups influence the reactivity of the scaffold. For example, the construction of the atisane framework via an organocatalytic intramolecular Michael reaction is keyed by the electronic nature of the Michael acceptor. acs.org

Reactivity of Functional Groups: Preliminary SAR studies have noted that the oxazolidine ring is a crucial feature for the biological activity of certain derivatives. rsc.org From a chemical perspective, this heterocyclic system offers unique reactivity compared to a simple amino alcohol. Conversely, the presence of a C-7–O–C-20 ether bond was found to be unfavorable for cytotoxicity, which may correlate to its chemical stability and lack of reactive handles. rsc.org The study of how structural modifications impact the chemical properties and reactivity of alkaloids is fundamental for designing new synthetic routes and more effective compounds. preprints.org

Design and Synthesis of Atisane-Based Scaffolds for Chemical Applications

While atisane derivatives are primarily studied for their biological activity, their complex and well-defined three-dimensional structure makes them attractive scaffolds for broader chemical applications.

Chiral Building Blocks: The enantioselective synthesis of the atisane scaffold provides chiral building blocks that can be used for the total synthesis of complex natural products. acs.orgwaseda.ac.jp Organocatalytic methods have been developed to construct the atisane core with high enantioselectivity, highlighting its utility as a platform for asymmetric synthesis. acs.org

Scaffolds for Complex Synthesis: The atisane framework serves as a common intermediate for the divergent total synthesis of a variety of related natural products. researchgate.net Synthetic chemists utilize the atisane skeleton as a starting point to access even more complex structures, such as hetidine-type alkaloids, through strategic bond formations and rearrangements. umich.eduacs.org

Platforms for Supramolecular Chemistry: Although direct applications of atisane in supramolecular chemistry are not widely reported, complex macrocyclic molecules with well-defined cavities are pillars of this field. demokritos.grrsc.orgmdpi.com The rigid, pre-organized structure of the atisane scaffold makes it a conceptually interesting, though underexplored, platform for designing novel host molecules or molecular building blocks for self-assembly. sioc-journal.cnresearchgate.net The development of synthetic routes to functionalize the exterior of the scaffold could enable its incorporation into larger supramolecular systems.

Chemical Degradation Pathways and Environmental Fate Studies

Mechanistic Investigations of Atidane Skeleton Chemical Decomposition

Detailed mechanistic studies on the chemical decomposition of the this compound skeleton are limited in publicly accessible scientific literature. However, insights can be drawn from the general chemistry of diterpenoid alkaloids. The core structure, known as the atisane (B1241233) skeleton, is a key determinant of its chemical behavior. Decomposition is likely to be initiated at the most reactive sites, such as functional groups or strained ring systems. The presence of nitrogen and oxygen atoms within the structure provides sites for various chemical reactions that can lead to the breakdown of the molecule.

Hydrolytic and Oxidative Degradation Pathways under Controlled Conditions

Hydrolysis and oxidation are two of the primary chemical degradation pathways for many organic compounds. quora.comrsc.org

Hydrolytic Degradation: Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the context of this compound, ester or amide linkages, if present in its specific derivatives, would be susceptible to hydrolysis, particularly under acidic or basic conditions. This process would break the molecule into smaller, more polar fragments. One source indicates a hydrolysis half-life for a compound referred to as this compound of 2–4 hours at pH 7.4 and 25°C, though the specific derivative and experimental context are not detailed.

Oxidative Degradation: Oxidation involves the loss of electrons and can be initiated by various oxidizing agents. For the this compound structure, oxidation could target carbon-hydrogen bonds, particularly at activated positions, or the nitrogen atom. This can lead to the introduction of hydroxyl, carbonyl, or other oxygen-containing functional groups, which can alter the compound's properties and further facilitate its degradation. The specific products of oxidative degradation would depend on the oxidant used and the reaction conditions.

| Degradation Pathway | Description | Potential Products |

| Hydrolysis | Cleavage of bonds by water, often at ester or amide functionalities. | Smaller, more polar molecules resulting from the cleavage of the parent structure. |

| Oxidation | Reaction with oxidizing agents, leading to the introduction of oxygen-containing functional groups. | Hydroxylated, carbonylated, or other oxygenated derivatives of this compound. |

Photochemical Transformations of this compound Derivatives

Studies on the Chemical Stability of this compound and its Analogues

The chemical stability of a compound refers to its resistance to chemical change over time and under specific conditions. The stability of the atisane skeleton, the core of this compound, is a critical factor. The rigid, polycyclic nature of this skeleton generally imparts a degree of stability. However, the presence of specific functional groups in this compound and its analogues can introduce points of instability. For instance, the introduction of certain functionalities can make the molecule more susceptible to hydrolysis, oxidation, or other degradation reactions. A unified synthetic approach to ent-atisane diterpenes and related alkaloids has been developed, which provides some insight into the reactivity and potential for modification of the atisane skeleton, indirectly informing on its stability. acs.orgnih.gov

Future Directions and Emerging Research Avenues in Atidane Chemistry

Uncharted Territories in Complex Atidane Alkaloid Synthesis

The synthesis of complex natural products, including diterpenoid alkaloids like this compound, remains a significant challenge and an active area of research in organic chemistry. While general strategies for the total synthesis of various diterpenoid alkaloids have been developed, often employing bioinspired approaches or novel cyclization cascades, specific "uncharted territories" in this compound synthesis would likely involve developing more efficient, convergent, and stereoselective routes. nih.govnih.govresearchgate.net Future research may focus on novel bond-forming methodologies, late-stage functionalization, or the development of catalytic approaches to assemble the intricate polycyclic this compound core with precise control over stereochemistry. researchgate.net The complexity of the this compound structure, with its multiple rings and chiral centers, necessitates innovative synthetic strategies to overcome challenges related to yield, selectivity, and the manipulation of sensitive functional groups.

Development of Greener Synthetic Methodologies for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules and natural products. nih.govnih.govmdpi.com Future research in this compound chemistry could focus on developing more environmentally friendly synthetic methodologies for its production. This may involve exploring alternative reaction solvents (e.g., water, ionic liquids, supercritical fluids), utilizing catalysts to reduce reagent usage and increase efficiency, and designing syntheses with improved atom economy to minimize waste generation. nih.govirapa.orgarabjchem.org Biocatalysis, employing enzymes or microorganisms, could also offer a promising green approach for specific steps in this compound synthesis or for the production of this compound derivatives. rsc.org The development of sustainable synthetic routes is crucial for the potential large-scale production or study of this compound and its analogs.

Application of this compound Scaffolds in Material Science or as Chirality Inducers in Chemical Reactions

The unique and rigid polycyclic structure of this compound, along with its inherent chirality, suggests potential applications beyond its natural biological context. While specific examples of this compound being used in materials science or as a chirality inducer were not found in the search results, the broader fields demonstrate the potential. Natural product scaffolds are being explored for the development of novel materials, such as porous structures for tissue engineering or drug delivery, due to their biocompatibility and structural diversity. nih.govexperiqs.techmdpi.comimdea.orgnih.govmpie.dejabonline.in The this compound scaffold could potentially be modified and incorporated into new materials with tailored properties. Furthermore, chiral molecules are essential in asymmetric synthesis to induce selectivity in chemical reactions, leading to the production of enantiomerically pure compounds. mdpi.comcam.ac.ukfrontiersin.orgnih.govresearchgate.netnih.govucmerced.edueurekaselect.com The inherent chirality of this compound could potentially be leveraged by utilizing this compound or its derivatives as chiral catalysts or auxiliaries in asymmetric transformations.

Advances in Computational Design and Prediction for this compound-Based Systems

Computational chemistry plays an increasingly vital role in understanding molecular properties, predicting reactivity, and designing new molecules and synthetic routes. ucmerced.edusamipubco.comresearchgate.netnumberanalytics.comnih.gov Future research could extensively utilize computational methods to study this compound. This includes advanced calculations to better understand its electronic structure, conformational preferences, and potential reaction pathways. Computational modeling could aid in the design of novel this compound derivatives with desired properties or predict the outcome of synthetic transformations, potentially reducing the need for extensive experimental screening. samipubco.com Furthermore, computational approaches could be used to explore the interactions of this compound with biological targets or material matrices, guiding the design of this compound-based systems for specific applications.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable hypothesis for studying Atidane's biochemical properties?

- Methodological Guidance : Begin by defining the research problem (e.g., "What mechanisms underlie this compound's interaction with cellular receptors?"). Use inductive reasoning to derive hypotheses from literature gaps or contradictory findings . Ensure hypotheses are specific (e.g., "this compound inhibits Receptor X via competitive binding") and align with measurable variables (e.g., IC₅₀ values, binding kinetics) .

- Common Errors : Overly broad questions (e.g., "How does this compound work?") lack actionable variables. Reframe using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What experimental designs are optimal for validating this compound's proposed mechanism of action?

- Recommended Approaches :

- Controlled in vitro assays (e.g., dose-response curves, kinetic studies) to isolate variables .

- Blinded replicates to minimize bias .

- Negative/positive controls (e.g., known inhibitors, solvent-only groups) .

- Key Considerations : Align design with statistical power analysis (e.g., sample size calculation using pilot data) .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and empirical data for this compound's binding affinity?

- Analytical Framework :

Re-examine assumptions in computational models (e.g., force field parameters, solvation effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.